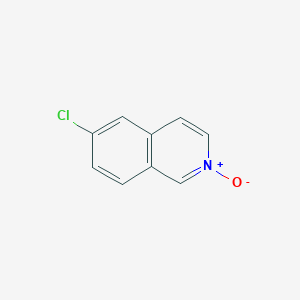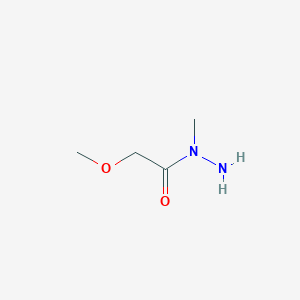
6-chloroisoquinolin-2-ium-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroisoquinolin-2-ium-2-olate (CIQ) is a heterocyclic organic compound belonging to the isoquinoline family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. CIQ is also an important building block for the synthesis of quinoline derivatives. This compound has been extensively studied by scientists and has a wide range of applications in various fields.
Applications De Recherche Scientifique
6-chloroisoquinolin-2-ium-2-olate has a wide range of applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of quinoline derivatives. 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of a variety of compounds, such as anti-cancer agents, antibiotics, antifungals, and anti-inflammatory drugs. It has also been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and other enzymes. In addition, 6-chloroisoquinolin-2-ium-2-olate has been used in the synthesis of fluorescent probes and imaging agents for use in biological studies.
Mécanisme D'action
The mechanism of action of 6-chloroisoquinolin-2-ium-2-olate is not well understood. However, it is believed that 6-chloroisoquinolin-2-ium-2-olate binds to certain proteins and enzymes in the body, which may lead to changes in their activity. 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body.
Biochemical and Physiological Effects
6-chloroisoquinolin-2-ium-2-olate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, which may lead to the inhibition of cell growth and differentiation. In addition, 6-chloroisoquinolin-2-ium-2-olate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may lead to increased drug levels in the body. 6-chloroisoquinolin-2-ium-2-olate has also been shown to have anti-inflammatory and anti-cancer effects, as well as neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-chloroisoquinolin-2-ium-2-olate is its availability and low cost. It is readily available and can be synthesized from a variety of starting materials. In addition, 6-chloroisoquinolin-2-ium-2-olate is relatively stable and can be stored for extended periods of time. The main limitation of 6-chloroisoquinolin-2-ium-2-olate is that it is not water soluble and therefore, it is not suitable for use in aqueous solutions. In addition, 6-chloroisoquinolin-2-ium-2-olate is not very soluble in organic solvents and therefore, it is not suitable for use in organic synthesis.
Orientations Futures
The potential future directions for 6-chloroisoquinolin-2-ium-2-olate include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research into the biochemical and physiological effects of 6-chloroisoquinolin-2-ium-2-olate could lead to the development of new drugs and therapeutic agents. Finally, further research into the advantages and limitations of 6-chloroisoquinolin-2-ium-2-olate for lab experiments could lead to the development of new synthetic methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate.
Méthodes De Synthèse
6-chloroisoquinolin-2-ium-2-olate can be synthesized from a variety of starting materials, including 2-chlorobenzaldehyde, 2-chloro-4-methylbenzaldehyde, 2-chloro-4-methoxybenzaldehyde, and 2-chloro-4-methoxybenzyl alcohol. The most commonly used method is the condensation reaction of 2-chlorobenzaldehyde and ethylenediamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures of around 110-120°C and yields 6-chloroisoquinolin-2-ium-2-olate in high yields. Other methods for the synthesis of 6-chloroisoquinolin-2-ium-2-olate include the Ullmann reaction, the Wurtz reaction, and the Fischer indole synthesis.
Propriétés
IUPAC Name |
6-chloro-2-oxidoisoquinolin-2-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYTLUVUSQYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline 2-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)


![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)
![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)





